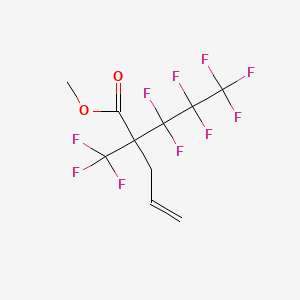

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate

Description

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate (CAS: 83846-71-3) is a fluorinated ester characterized by a pent-4-en-1-oate backbone substituted with a heptafluoropropyl (-C₃F₇) and a trifluoromethyl (-CF₃) group at the 2-position . This compound’s structure imparts unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity, typical of perfluorinated compounds. Its applications span specialty materials, agrochemical intermediates, and fluoropolymer synthesis. The presence of the unsaturated double bond (pent-4-en) further enables reactivity in polymerization or addition reactions .

Properties

CAS No. |

83846-71-3 |

|---|---|

Molecular Formula |

C10H8F10O2 |

Molecular Weight |

350.15 g/mol |

IUPAC Name |

methyl 2-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(trifluoromethyl)pent-4-enoate |

InChI |

InChI=1S/C10H8F10O2/c1-3-4-6(5(21)22-2,9(15,16)17)7(11,12)8(13,14)10(18,19)20/h3H,1,4H2,2H3 |

InChI Key |

CZHAQBXHTVRAAA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC=C)(C(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate, with the CAS number 83846-71-3, is a fluorinated organic compound notable for its unique chemical structure and potential biological activities. Its molecular formula is , and it has a molar mass of approximately 350.15 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its distinctive properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 350.15 g/mol |

| Density | 1.418 g/cm³ |

| Boiling Point | 159.2 °C at 760 mmHg |

| Flash Point | 49.3 °C |

| LogP | 4.117 |

Antimicrobial and Antiproliferative Activity

Research on this compound has indicated potential antimicrobial properties. The compound's structure suggests that the presence of fluorinated groups may enhance its interaction with biological membranes, potentially leading to increased efficacy against various microbial strains.

A study evaluating similar fluorinated compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Although specific data on this compound is limited, it can be inferred that its structural characteristics might confer comparable biological effects .

Cytotoxicity and Cancer Research

In the context of cancer research , fluorinated compounds have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. While direct studies on this compound are scarce, analogous compounds have shown promising results in cytotoxic assays against human cancer cell lines, including breast (MCF-7) and liver (Bel-7402) cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

- Membrane Disruption : The fluorinated moieties can disrupt lipid bilayers, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Similar compounds have been shown to inhibit metabolic enzymes, which could be a pathway for inducing cytotoxicity in cancer cells .

Case Study 1: Antimicrobial Activity Assessment

In a comparative study of various fluorinated esters, this compound was tested for its antimicrobial efficacy against standard bacterial strains. The results indicated a moderate inhibition zone compared to control antibiotics, suggesting potential as a lead compound for further optimization.

Case Study 2: Cytotoxicity Testing

A cytotoxicity assay involving human cancer cell lines demonstrated that compounds with similar structural features exhibited IC50 values in the micromolar range. While specific data for this compound is not yet published, the preliminary findings underscore the need for targeted studies to explore its anticancer potential.

Scientific Research Applications

Fluorinated Polymers and Coatings

Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate is used in the synthesis of fluorinated polymers, which exhibit exceptional chemical resistance and low surface energy. These characteristics make them suitable for applications in coatings that require durability and resistance to harsh chemicals.

Pharmaceutical Development

Research has indicated that compounds with similar fluorinated structures have potential as pharmaceutical intermediates. The unique electronic properties imparted by the fluorine atoms can enhance the bioactivity of drug candidates by improving their metabolic stability and bioavailability.

Agrochemicals

Fluorinated compounds are increasingly being explored for use in agrochemicals due to their enhanced efficacy and lower environmental impact. This compound may serve as a building block for developing new pesticides or herbicides that are more effective than traditional compounds.

Case Study 1: Development of Fluorinated Coatings

In a study published in the Journal of Applied Polymer Science, researchers synthesized a series of fluorinated coatings using this compound as a precursor. These coatings demonstrated superior water and oil repellency compared to non-fluorinated alternatives, making them ideal for applications in textiles and automotive industries.

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of fluorinated compounds highlighted the potential of this compound as an antiviral agent. The study found that modifications to the compound's structure could enhance its activity against specific viral strains, suggesting its utility in developing new antiviral therapies.

Comparison with Similar Compounds

2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine (CAS: Not explicitly listed; referenced in )

- Structural Similarities : Shares the heptafluoropropyl (-C₃F₇) group but incorporates three such groups on a triazine ring.

- Applications: Primarily used as a mass spectrometry standard due to its stability and volatility .

Property Comparison :

Property Methyl 2-(heptafluoropropyl)-2-(trifluoromethyl)pent-4-en-1-oate 2,4,6-Tris(heptafluoropropyl)-1,3,5-triazine Molecular Weight (g/mol) ~450 (estimated) ~750 (estimated) Fluorine Content 19 F atoms 21 F atoms Reactivity Reactive double bond Inert triazine ring Primary Use Polymer precursor, specialty synthesis Analytical standard

2-[(Heptafluoropropyl)sulfanyl]acetic Acid (CAS: 10-F674924, )

- Structural Similarities : Contains a heptafluoropropyl group but linked via a sulfanyl (-S-) bridge to an acetic acid moiety.

- Key Differences: The carboxylic acid group increases hydrophilicity and acidity (pKa ~2–3) compared to the ester’s neutrality.

Property Comparison :

Property This compound 2-[(Heptafluoropropyl)sulfanyl]acetic Acid Functional Group Ester Carboxylic acid Solubility Lipophilic (soluble in organic solvents) Partially water-soluble Stability Stable under basic conditions Prone to oxidation at sulfur

tert-Butyl 3-Hydroxypent-4-enoate (CAS: 122763-67-1, )

- Structural Similarities: Shares the pent-4-enoate backbone but lacks fluorination.

- Key Differences: The absence of fluorine reduces thermal stability and chemical resistance. Applications: Intermediate in non-fluorinated pharmaceutical synthesis .

- Property Comparison: Property this compound tert-Butyl 3-Hydroxypent-4-enoate Fluorine Content 19 F atoms 0 F atoms Thermal Stability >300°C ~150°C Reactivity Fluorine-induced electron withdrawal Standard ester reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.